molecular formula C19H25N3O3S B4388504 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B4388504
M. Wt: 375.5 g/mol
InChI Key: DDXCJXAJWMPSDC-UHFFFAOYSA-N
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Description

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a spirocyclic framework, which includes a 1,4-dioxa-8-azaspiro[4.5]decane moiety and a benzothiazole ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-3-22(18-20-15-5-4-14(2)12-16(15)26-18)17(23)13-21-8-6-19(7-9-21)24-10-11-25-19/h4-5,12H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXCJXAJWMPSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)CN3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride, followed by acetylation to introduce the acetamide group . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, in the context of tuberculosis treatment, the compound inhibits the enzyme DprE1, which is essential for the synthesis of the bacterial cell wall . By blocking this enzyme, the compound prevents the bacteria from growing and multiplying, ultimately leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit DprE1 makes it particularly valuable in the treatment of tuberculosis, distinguishing it from other compounds with similar structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

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